3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
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Description
3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that has been studied for its potential use in scientific research. The compound is a thiazepane derivative, which means it contains a six-membered ring structure with a sulfur and nitrogen atom. This compound has been shown to have a variety of interesting properties that make it useful for research purposes.
Scientific Research Applications
- Anticancer Agents : Thiazepane derivatives have shown promise as potential anticancer agents due to their ability to inhibit tumor growth and metastasis .
- Antibacterial Activity : Researchers explore the antibacterial properties of this compound, aiming to develop novel antibiotics .
- Neurological Disorders : Investigations into its neuroprotective effects may lead to therapeutic interventions for neurodegenerative diseases .
- Rhodium-Catalyzed C–H Functionalization : The compound can undergo Rh(III)-catalyzed C–H bond functionalization with internal alkynes, yielding either C–H alkenylation products or indazole products .
- Divergent Synthesis : This reaction provides a straightforward route to diverse products, making it valuable in synthetic chemistry .
- Conjugated Polymers : The thiophene moiety in the compound is relevant for designing conjugated polymers with electronic and optical properties .
- Sensors and Detectors : Researchers explore its potential as a building block for sensors and detectors due to its unique structure .
- GABA Receptor Ligands : The pyrrolidine ring may interact with GABA receptors, making it relevant for neurological studies .
- Opioid Receptor Ligands : Investigations into its opioid receptor binding affinity could contribute to pain management research .
- Peptide Mimetics : The compound’s structure resembles certain peptide motifs, making it useful for designing peptide mimetics with improved stability and bioactivity .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science
Pharmacology and Receptor Modulation
Bioorganic Chemistry
Natural Product Synthesis
properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c20-16(17-11-15-5-3-10-22-15)19-8-4-9-21-13-14(19)12-18-6-1-2-7-18/h3,5,10,14H,1-2,4,6-9,11-13H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHKFAMJVPKFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide |
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